![molecular formula C15H9BrF4O B1327946 4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-39-7](/img/structure/B1327946.png)
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone
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Description
“4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the CAS Number: 898778-39-7. It has a molecular weight of 361.13 . The IUPAC name for this compound is 1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)-1-propanone .
Molecular Structure Analysis
The InChI code for “4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is 1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone” include a molecular weight of 361.13 . Unfortunately, other specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results.Scientific Research Applications
Organic Synthesis: Benzyne Precursors
In organic synthesis, the compound is used as a precursor for benzyne intermediates. These intermediates are crucial in the construction of polycyclic aromatic compounds, which have various applications in pharmaceuticals and materials science.
Each application leverages the unique chemical structure of 4’-Bromo-2’-fluoro-3-(3,4,5-trifluorophenyl)propiophenone to fulfill specific roles in scientific research and industrial processes . The compound’s versatility highlights its importance in advancing technology and improving quality of life through various scientific disciplines.
properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF4O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUALSTPJSOEGDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645025 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-2'-fluoro-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898778-39-7 |
Source
|
Record name | 1-(4-Bromo-2-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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